Isocitosina

Descripción general

Descripción

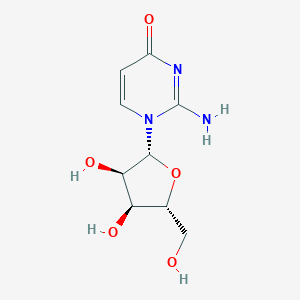

Isocytidine is a nucleoside analog that consists of isocytosine attached to a ribose sugar. It is structurally similar to cytidine but differs in the arrangement of its nitrogenous base. Isocytidine is known for its ability to form stable base pairs with isoguanine, making it a valuable component in synthetic biology and nucleic acid research.

Aplicaciones Científicas De Investigación

Isocytidine has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of modified nucleic acids and oligonucleotides for various biochemical studies.

Industry: Isocytidine is used in the production of synthetic nucleic acids for research and therapeutic purposes.

Mecanismo De Acción

Target of Action

Isocytidine, an isomer of cytosine, is primarily targeted towards nucleic acids . It is used in combination with isoguanine in studies of unnatural nucleic acid analogues of the normal base pairs in DNA . The primary role of these targets is to carry genetic information in a cell.

Mode of Action

It is known that it interacts with its targets, the nucleic acids, and can cause changes in the base pairing in nucleic acids with parallel and antiparallel strand orientation . In parallel duplexes, methylation or propargylation of the 2′-hydroxyl group of isocytidine leads to destabilization .

Pharmacokinetics

It is known that isocytidine is a component of rna and is a water-soluble solid This suggests that it may have good bioavailability

Result of Action

The result of Isocytidine’s action is primarily observed at the molecular level, where it can cause changes in the base pairing in nucleic acids . This can potentially affect the structure and function of the nucleic acids.

Análisis Bioquímico

Biochemical Properties

Isocytidine interacts with several enzymes, proteins, and other biomolecules. For instance, it forms a Watson-Crick base pair with a standard geometry but with a hydrogen-bonding pattern unlike those found in the natural base pairs A-T and G-C . This unique interaction contributes to its role in biochemical reactions .

Cellular Effects

Isocytidine influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. In Escherichia coli, isocytidine is converted to isocytosine and uracil . This conversion process affects the overall cellular processes and functions .

Molecular Mechanism

At the molecular level, isocytidine exerts its effects through binding interactions with biomolecules and changes in gene expression. It does not appear to inhibit or activate enzymes, but its conversion to isocytosine and uracil in E. coli suggests a potential impact on gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isocytidine change over time. For example, oligonucleotides containing isocytidine are susceptible to a stepwise depyrimidination . This indicates that isocytidine may have long-term effects on cellular function in in vitro or in vivo studies .

Metabolic Pathways

Isocytidine is involved in several metabolic pathways. In E. coli, it is converted to isocytosine and uracil, suggesting that it interacts with enzymes or cofactors involved in these metabolic pathways .

Métodos De Preparación

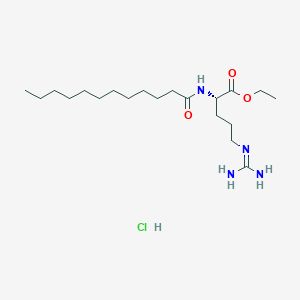

Synthetic Routes and Reaction Conditions: Isocytidine can be synthesized through various methods. One common approach involves the alkylation of isocytosine with a ribose derivative. For example, 2’-O-methyl- and 2’-O-propargyl-5-methylisocytidine can be synthesized from 2’-O-5-dimethyluridine via tosylation, anhydro nucleoside formation, and ring opening . Another method involves the direct regioselective alkylation of 5-methylisocytidine with propargyl bromide under phase-transfer conditions .

Industrial Production Methods: Industrial production of isocytidine typically involves large-scale chemical synthesis using automated DNA synthesizers. This process includes the preparation of derivatives of deoxyisoguanosine suitable for incorporation into DNA .

Análisis De Reacciones Químicas

Types of Reactions: Isocytidine undergoes various chemical reactions, including:

Oxidation: Isocytidine can be oxidized to form isocytosine.

Reduction: Reduction reactions can convert isocytidine to its corresponding deoxynucleoside.

Substitution: Isocytidine can participate in substitution reactions, such as alkylation and acylation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Alkylating agents such as methyl iodide and acylating agents like acetic anhydride are commonly employed.

Major Products:

Oxidation: Isocytosine

Reduction: Deoxyisocytidine

Substitution: Alkylated or acylated isocytidine derivatives

Comparación Con Compuestos Similares

Isocytidine is unique due to its ability to form stable base pairs with isoguanine, unlike natural nucleosides. Similar compounds include:

Cytidine: A natural nucleoside that forms base pairs with guanine.

Deoxycytidine: A deoxynucleoside analog of cytidine.

Azacitidine: A nucleoside analog used in cancer treatment that inhibits DNA methyltransferase.

Isoguanosine: An isomer of guanosine that pairs with isocytidine.

Propiedades

IUPAC Name |

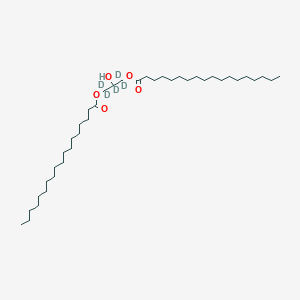

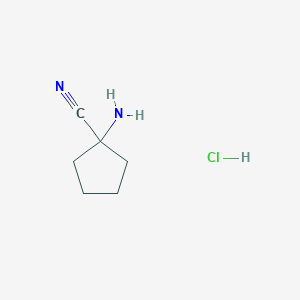

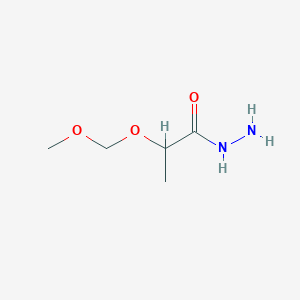

2-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O5/c10-9-11-5(14)1-2-12(9)8-7(16)6(15)4(3-13)17-8/h1-2,4,6-8,13,15-16H,3H2,(H2,10,11,14)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNOTKMIMZMNRX-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=NC1=O)N)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=NC1=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40964137 | |

| Record name | 2-Imino-1-pentofuranosyl-1,2-dihydropyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489-59-8 | |

| Record name | Isocytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imino-1-pentofuranosyl-1,2-dihydropyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of isocytidine?

A1: Isocytidine has a molecular formula of C9H13N3O5 and a molecular weight of 243.22 g/mol.

Q2: How stable is isocytidine under different conditions?

A2: Isocytidine can undergo deamination to uracil, especially under alkaline conditions used in oligonucleotide synthesis. [] This process can be minimized by using appropriate protecting groups during synthesis. [, ] Additionally, 2′-deoxy-5-methylisocytidine, a commonly used derivative, experiences a small degree of hydrolytic deamination (approximately 0.5%) under standard oligonucleotide synthesis and deprotection conditions. []

Q3: Are there any spectroscopic data available for isocytidine?

A3: Yes, studies have investigated the magnetic circular dichroism and circular dichroism spectra of isocytidine, providing insights into its electronic structure and tautomerism. []

Q4: How does isocytidine get metabolized in living organisms?

A4: In Escherichia coli, isocytidine is converted to isocytosine and uracil. [, , ] Interestingly, uridine phosphorylase and cytidine deaminase, enzymes involved in the metabolism of other nucleosides, do not participate in isocytidine metabolism. [, , ]

Q5: What is the significance of isocytidine in expanding the genetic alphabet?

A6: Isocytidine, when paired with isoguanosine (iso-G), can form a novel base pair with a distinct hydrogen-bonding pattern compared to the natural A-T(U) and G-C pairs. [, ] This property has been utilized to expand the genetic alphabet, with DNA and RNA polymerases successfully incorporating isoguanosine opposite isocytidine in a DNA template. [, ]

Q6: How does 5-methylisocytidine contribute to understanding RNA stability?

A7: Studies using 5-methylisocytidine and its corresponding base pair with isoguanosine have provided insights into the thermodynamic stability of RNA duplexes. Research indicates that the stability contributed by these non-natural base pairs is sequence-dependent and can be modeled using a nearest-neighbor approach. [, ]

Q7: Are there applications for isocytidine in oligonucleotide synthesis?

A9: Yes, 2′-O-methylated and 2′-O-propargyl derivatives of 5-methylisocytidine have been synthesized and incorporated into oligonucleotides. [] These modifications influence duplex stability depending on the oligonucleotide's strand orientation. [] Additionally, the 2′-O-propargyl derivative facilitates the cross-linking of nucleosides and oligonucleotides to form homodimers via click chemistry. []

Q8: What are the implications of isocytidine's structure on its recognition by enzymes?

A10: The orientation of the amino and carbonyl groups in isocytidine, differing from cytidine, influences its recognition by enzymes. While some polymerases can incorporate isoguanosine opposite isocytidine, others, like T4 DNA polymerase, cannot. []

Q9: How have computational methods been used to study isocytidine?

A11: Computational chemistry, particularly molecular dynamics simulations, has been employed to investigate the impact of isocytidine and isoguanosine base pairs on the structure and stability of RNA duplexes. [, ] These simulations have provided insights into the dynamic behavior of these modified duplexes and helped refine force field parameters for more accurate free energy predictions. [, ]

Q10: What is known about the structure-activity relationships of isocytidine analogs?

A12: Research suggests that modifications to the sugar moiety, such as the introduction of a 2′-fluoro group, can influence the antiviral activity of isocytidine analogs. [] Additionally, alkylation at the 2′-O position of 5-methylisocytidine affects its incorporation into oligonucleotides and impacts duplex stability. []

Q11: How does the exocyclic amine of isoguanosine contribute to its interaction with isocytidine?

A13: Studies on the Tetrahymena ribozyme, which naturally contains a G.U wobble pair, have shed light on the role of the exocyclic amine of guanosine in base pairing. Replacing this pair with isoguanosine and isocytidine analogs reveals that the exocyclic amine is crucial for 5'-exon recognition and contributes to transition state stabilization during ribozyme catalysis. []

Q12: What are the known safety concerns associated with isocytidine?

A14: While detailed toxicological data for isocytidine are limited, 5-azacytidine, a structurally similar compound, shows bactericidal effects on Escherichia coli carrying EcoRII restriction-modification enzymes. [] This toxicity appears linked to the inhibition of the EcoRII methylase enzyme by 5-azacytidine. []

Q13: Are there any environmental concerns regarding isocytidine?

A13: Currently, there is limited information available on the environmental impact and degradation of isocytidine. Further research is needed to assess its potential ecotoxicological effects and develop strategies for responsible waste management.

Q14: What are the potential future applications of isocytidine?

A14: Future research on isocytidine and its derivatives could explore their potential in various areas:

- Expanding the Genetic Code: Continued investigation of isocytidine and isoguanosine base pairs could lead to the development of semi-synthetic organisms with an expanded genetic code. []

- Therapeutic Oligonucleotides: The unique properties of modified isocytidine analogs may prove beneficial in designing therapeutic oligonucleotides with improved stability, targeting, and efficacy. []

- Nanotechnology: The ability of some isocytidine derivatives to participate in click chemistry reactions makes them promising candidates for building blocks in DNA-based nanostructures. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.